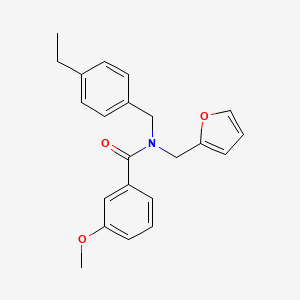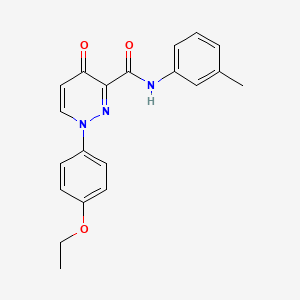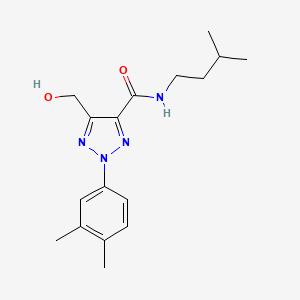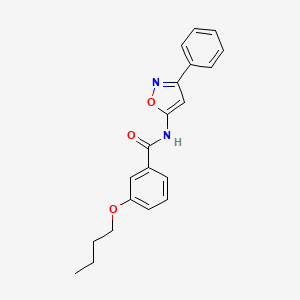
2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorinated phenoxy group, a fluorinated benzyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 4-chloro-3-methylphenol with an appropriate acylating agent.
Introduction of the benzyl group: Using a nucleophilic substitution reaction to attach the 4-fluorobenzyl group.
Incorporation of the furan ring: Employing a coupling reaction to introduce the furan-2-ylmethyl moiety.
Final acetamide formation: Combining the intermediates under suitable conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of oxidized derivatives.
Reduction: Reducing agents could convert certain functional groups to their corresponding reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-(benzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the fluorine atom.
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the methyl group.
2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(phenylmethyl)acetamide: Replaces the furan ring with a phenyl group.
Uniqueness
The presence of both the fluorine atom and the furan ring in 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
Molecular Formula |
C21H19ClFNO3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H19ClFNO3/c1-15-11-18(8-9-20(15)22)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(23)7-5-16/h2-11H,12-14H2,1H3 |
InChI Key |
RZONENDPRMIWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11392297.png)

![6,7,10-trimethyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392304.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392310.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392326.png)
![12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11392334.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392342.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11392348.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11392350.png)

![6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392359.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)


